Dimethyl (cyclopropylmethyl)phosphonate
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Overview
Description
Dimethyl (cyclopropylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₆H₁₃O₃P. This compound is characterized by the presence of a phosphonate group attached to a cyclopropylmethyl moiety. It is a versatile chemical used in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (cyclopropylmethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, trimethyl phosphite can react with cyclopropylmethyl bromide under controlled conditions to yield the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (cyclopropylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .
Scientific Research Applications
Dimethyl (cyclopropylmethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (cyclopropylmethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in catalysis and as a ligand in coordination chemistry. In biological systems, it can inhibit enzymes by mimicking phosphate groups, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the cyclopropylmethyl group.
Diethyl phosphonate: Another phosphonate ester with different alkyl groups.
Cyclopropylmethyl phosphonic acid: The acid form of the compound, which has different reactivity and applications.
Uniqueness: Dimethyl (cyclopropylmethyl)phosphonate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .
Properties
CAS No. |
113563-12-5 |
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Molecular Formula |
C6H13O3P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
dimethoxyphosphorylmethylcyclopropane |
InChI |
InChI=1S/C6H13O3P/c1-8-10(7,9-2)5-6-3-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
UGOOJIODFOGSOB-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1CC1)OC |
Origin of Product |
United States |
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